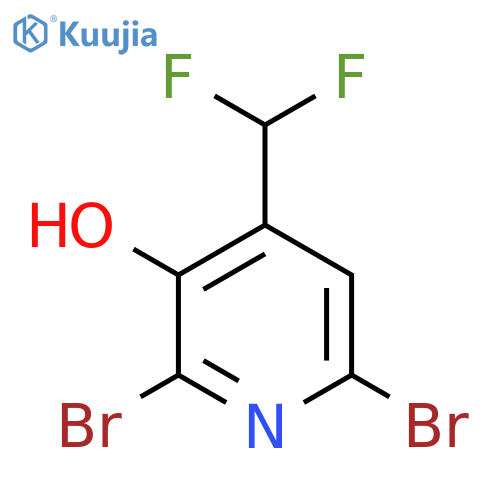Cas no 1806805-35-5 (2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol)

1806805-35-5 structure
商品名:2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol
CAS番号:1806805-35-5
MF:C6H3Br2F2NO
メガワット:302.898926973343
CID:4800460
2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol 化学的及び物理的性質
名前と識別子
-
- 2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol
- 2,6-Dibromo-4-(difluoromethyl)-3-hydroxypyridine
-
- インチ: 1S/C6H3Br2F2NO/c7-3-1-2(6(9)10)4(12)5(8)11-3/h1,6,12H
- InChIKey: NOSZXSAKBCNCQW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C(F)F)C=C(N=1)Br)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 33.1
2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004136-250mg |
2,6-Dibromo-4-(difluoromethyl)-3-hydroxypyridine |
1806805-35-5 | 97% | 250mg |
$714.00 | 2022-03-31 | |
| Alichem | A024004136-500mg |
2,6-Dibromo-4-(difluoromethyl)-3-hydroxypyridine |
1806805-35-5 | 97% | 500mg |
$1,068.20 | 2022-03-31 | |
| Chemenu | CM511945-1g |
2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol |
1806805-35-5 | 97% | 1g |
$2211 | 2022-06-12 | |
| Alichem | A024004136-1g |
2,6-Dibromo-4-(difluoromethyl)-3-hydroxypyridine |
1806805-35-5 | 97% | 1g |
$1,646.40 | 2022-03-31 |
2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
1806805-35-5 (2,6-Dibromo-4-(difluoromethyl)pyridin-3-ol) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 42464-96-0(NNMTi)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
